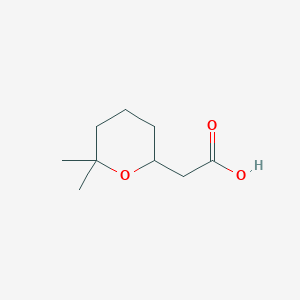

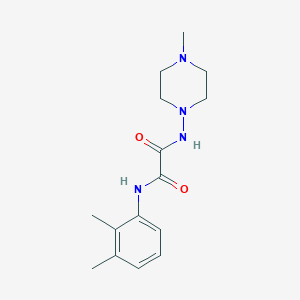

![molecular formula C14H11ClN2O3S B2543577 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477851-87-9](/img/structure/B2543577.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-chlorophenacyl bromide with nitro-substituted benzoic acids in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed by IR and single-crystal X-ray diffraction studies . These techniques could be employed to determine the structure of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" as well. The vibrational wavenumbers computed using HF and DFT methods, along with potential energy distribution, could provide detailed information about the molecular vibrations and structure .

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, 4-chloronitrobenzene reacts with elemental sulfur in liquid ammonia to yield a series of compounds, including 4-nitrobenzenethiol and 4-nitroaniline . These reactions involve nucleophilic species that could also be relevant in the chemical reactions of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various computational methods. The first hyperpolarizability and infrared intensities of these compounds have been reported, which are indicative of their non-linear optical properties . The HOMO and LUMO analysis, as well as NBO analysis, have been used to determine charge transfer within the molecules and the stability arising from hyper-conjugative interactions and charge delocalization . These analyses could be applied to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" to predict its properties.

Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Stability of Dioxetanes

Research has demonstrated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. The study highlights the thermal stability of these dioxetanes at room temperature and their potential applications in chemiluminescent assays and materials science. The sulfanyl-substituted dioxetanes, upon further oxidation, yielded sulfinyl- and sulfonyl-substituted derivatives, exhibiting different chemiluminescence properties (Watanabe et al., 2010).

High Refractive Index Polyimides

Another study focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the one . These materials are noted for their high refractive indices and small birefringences, coupled with excellent thermomechanical stabilities. Such properties make them ideal for applications in optoelectronics and as high-performance polymers (Tapaswi et al., 2015).

Novel Synthetic Routes and Molecular Docking

Research into the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed potential antibacterial agents. The study not only provides insights into synthetic pathways for these compounds but also highlights their promising antimicrobial activity, offering a new avenue for the development of antibacterial drugs (Siddiqui et al., 2014).

Environmental Applications in Oxidation Processes

Another significant application is the oxidation of organic co-contaminants during Cr(VI) reactions with sulfite, where derivatives of the chemical could play a role. This research suggests the potential for such compounds to be involved in advanced oxidation processes for wastewater treatment, highlighting the role of sulfanyl derivatives in environmental remediation (Dong et al., 2018).

Eigenschaften

IUPAC Name |

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTMWSBDDIGEMB-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

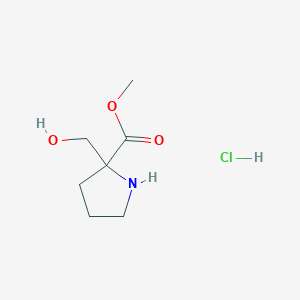

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)

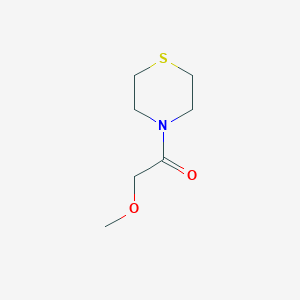

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)

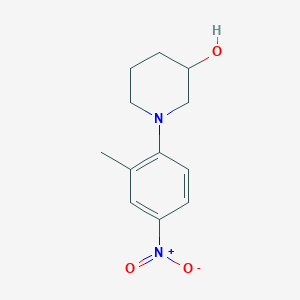

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)